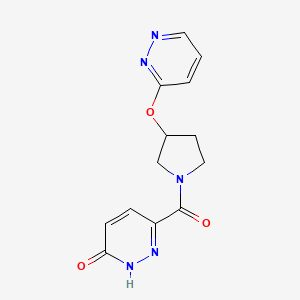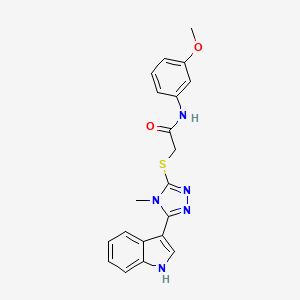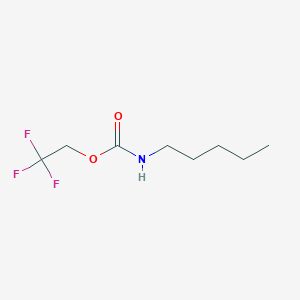![molecular formula C15H18N2OS2 B3014513 N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide CAS No. 1258753-58-0](/img/structure/B3014513.png)
N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide, also known as CTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CTM belongs to the class of thiol-containing compounds, which have been found to possess various biological activities. In
作用機序
The mechanism of action of N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide is not fully understood. However, studies have suggested that it may exert its therapeutic effects through various pathways, including the inhibition of enzymes involved in cell proliferation and the induction of apoptosis in cancer cells. This compound has also been found to modulate the immune system and reduce inflammation, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Studies have shown that it can reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes, which may contribute to its antioxidant properties. This compound has also been found to inhibit the expression of pro-inflammatory cytokines and reduce the activity of inflammatory enzymes, which may contribute to its anti-inflammatory properties.
実験室実験の利点と制限
One advantage of using N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide in lab experiments is its broad spectrum of biological activities, which makes it a versatile compound for studying various biological processes. Additionally, this compound has been found to have low toxicity and high stability, making it a safe and reliable compound for use in lab experiments. However, one limitation of using this compound is its relatively complex synthesis method, which may limit its availability for some research groups.
将来の方向性
There are several future directions for the study of N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to elucidate the mechanism of action of this compound in cancer cells and to determine its efficacy in vivo. Additionally, this compound may have potential applications in the treatment of inflammatory and oxidative stress-related diseases, and further studies are needed to explore these potential therapeutic applications. Finally, the synthesis of this compound may be optimized to improve its yield and availability for research purposes.
合成法
The synthesis of N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide involves several steps, including the reaction of 3-mercapto-1-propanesulfonic acid with ethyl chloroacetate to form 3-(ethylthio)propanesulfonic acid, which is then reacted with 4-chlorobenzoyl chloride to yield N-(4-chlorobenzoyl)-3-(ethylthio)propanesulfonic acid. The final step involves the reaction of N-(4-chlorobenzoyl)-3-(ethylthio)propanesulfonic acid with sodium cyanide to form this compound.
科学的研究の応用
N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit antimicrobial, antifungal, and antiviral activities. This compound has also been shown to possess anticancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory and oxidative stress-related diseases.
特性
IUPAC Name |
N-(3-cyanothiolan-3-yl)-4-(ethylsulfanylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS2/c1-2-19-9-12-3-5-13(6-4-12)14(18)17-15(10-16)7-8-20-11-15/h3-6H,2,7-9,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZFEQZFLOFTHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CC=C(C=C1)C(=O)NC2(CCSC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B3014437.png)
![trans-6-Amino-3-oxabicyclo[3.1.0]hexane](/img/structure/B3014439.png)


![7-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3014447.png)
![(E)-1-(4-methylbenzyl)-3-((m-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3014448.png)

![2-(4-Methoxyphenyl)-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B3014450.png)


![2-Methyl-5-((4-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3014453.png)